molecular formula C22H27NO2 B2402949 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1226448-49-2

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2402949
CAS RN: 1226448-49-2
M. Wt: 337.463
InChI Key: WSTCIFKJHOOCRI-UHFFFAOYSA-N
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Description

The compound “1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a benzyl group through an oxygen atom, forming a benzyloxy group .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the synthesis of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of this compound also includes a phenyl group and a propanone group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, pinacol boronic esters, which are often used in the synthesis of such compounds, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Phenylalkanoids and Phenylpropanoids

Research shows phenylalkanoids and phenylpropanoids, which are structurally similar to 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one, have been isolated from plants like Piper Marginatum and Piper Sarmentosum. These compounds exhibit various properties, such as antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis (Santos et al., 1998), (Masuda et al., 1991).

Growth Hormone Secretagogue Analysis

Compound 1, structurally related to the given compound, has been identified as a growth hormone secretagogue (GHS). Studies on its mass spectrum analysis and gas-phase rearrangement contribute to understanding its behavior and potential therapeutic applications (Qin, 2002).

Pharmacokinetics of Novel Compounds

A study involving a similar compound (Compound 1) revealed insights into the enzymatic hydrolysis in plasma and its pharmacokinetics, which is crucial for developing effective cancer treatments (Teffera et al., 2013).

Synthesis and Biological Properties

The synthesis of compounds like 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which are structurally akin to the queried compound, has been studied. Their biological properties, like antibacterial and antioxidant activities, are researched, providing valuable insights for medical and pharmaceutical applications (Гаспарян et al., 2011).

Catalytic Asymmetric Synthesis

Research on enantiomerically pure compounds, which include structures like piperidine, has contributed to the field of catalytic asymmetric synthesis. These studies aid in understanding the synthesis of chiral molecules, which is fundamental in drug development (Vidal‐Ferran et al., 1997).

Electrooxidative Cyclization Studies

Electrooxidative methods have been used to synthesize novel derivatives from compounds including N-benzyl-2-piperidineethanols, which are related to the compound . This methodology contributes to the field of organic synthesis and the creation of new pharmaceuticals (Okimoto et al., 2012).

Ionic Thiol Addition to Acetylenic Ketones

The study of ionic thiol addition to acetylenic ketones, involving compounds like piperidine, enriches the knowledge in stereochemistry and organic synthesis, useful in pharmaceutical chemistry (Omar & Basyouni, 1974).

properties

IUPAC Name

3-phenyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-22(12-11-19-7-3-1-4-8-19)23-15-13-21(14-16-23)18-25-17-20-9-5-2-6-10-20/h1-10,21H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCIFKJHOOCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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